molecular formula C17H15N3O3S B2939287 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886912-35-2

3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2939287
CAS No.: 886912-35-2
M. Wt: 341.39
InChI Key: KTAAZYKOVQCHMA-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound featuring the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This product is intended for research use only and is not approved for diagnostic or therapeutic applications. The 1,3,4-oxadiazole core is a well-recognized pharmacophore in anticancer research. Compounds based on this scaffold have demonstrated mechanisms of action that include the inhibition of crucial enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are vital for cancer cell proliferation . Furthermore, structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown significant promise as potent antibacterial agents. Research indicates that such compounds can exhibit multi-targeting mechanisms against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA), including the disruption of bacterial membranes and interference with essential biosynthetic pathways . The 1,3,4-oxadiazole ring system is metabolically stable and can act as a bioisostere for ester and amide functionalities, which may contribute to improved metabolic stability in biological systems . Researchers can leverage this compound as a key intermediate or standard in developing novel therapeutic agents, particularly in oncology and infectious disease studies.

Properties

IUPAC Name

3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-3-5-11(9-13)15(21)18-17-20-19-16(23-17)12-6-4-8-14(10-12)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAAZYKOVQCHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the methylthio phenyl group: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a halogenated aromatic compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Varied Substituents on the Oxadiazole Ring

Table 1: Structural and Activity Comparison of Key Analogues
Compound Name Substituent on Oxadiazole (Position 5) Benzamide Substituent (Position 3) Key Biological Activity Reference
Target Compound 3-(Methylthio)phenyl Methoxy Not explicitly reported -
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Thiomethoxy Inhibits Ca²⁺/calmodulin-stimulated activity
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Trifluoromethyl Higher inhibitory potency than 18
2-Amino-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (4415) Methylthio 2-Amino Antiviral activity (superior to reference drug)
4-(N,N-Diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 3-(Methylsulfonyl)phenyl Diethylsulfamoyl Not explicitly reported

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 19 enhances inhibitory activity compared to the thiomethoxy group in Compound 18 , likely due to increased electron-withdrawing effects and improved target affinity .
  • Methylthio vs. Methylsulfonyl : The methylthio group in the target compound and 4415 may offer better metabolic stability than the methylsulfonyl group in Compound LMM5 (), which is prone to oxidation .
  • Amino Substitution: The 2-amino group in 4415 contributes to potent antiviral activity, suggesting that polar substituents on the benzamide can enhance interactions with viral targets .

Analogues with Different Heterocyclic Cores

Table 2: Comparison with Thiadiazole and Isoxazole Derivatives
Compound Name Heterocycle Key Biological Activity Reference
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole Insecticidal and fungicidal activities
3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide Isoxazole Not explicitly reported

Key Observations :

  • Thiadiazole vs. Oxadiazole : The 1,3,4-thiadiazole derivative in exhibits insecticidal activity, highlighting that sulfur-containing heterocycles may favor interactions with pest-specific enzymes. In contrast, oxadiazoles are more commonly associated with antimicrobial and antiviral effects .
  • Isoxazole Core : The isoxazole derivative lacks the oxadiazole’s hydrogen-bonding capacity, which may reduce its suitability for targets requiring strong electronic interactions .

Biological Activity

3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure

The compound can be described by the following molecular formula: C17_{17}H18_{18}N4_{4}O2_{2}S. Its structure features a methoxy group, an oxadiazole ring, and a benzamide moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been assessed through various studies focusing on its antimicrobial , antiproliferative , and antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, some studies have reported that related compounds show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μM . The presence of the methylthio group in the phenyl ring enhances the antimicrobial efficacy.

Antiproliferative Activity

The antiproliferative effects of 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated against various cancer cell lines. Notably, compounds with similar structures have shown IC50_{50} values ranging from 1.2 to 5.3 μM against different cancer types including breast cancer (MCF-7), colon cancer (HCT116), and others . This suggests that the compound may possess selective cytotoxicity towards malignant cells.

Antioxidant Activity

Antioxidant assays have demonstrated that several oxadiazole derivatives exhibit strong antioxidative properties. The compound’s ability to scavenge free radicals has been compared favorably to standard antioxidants like butylated hydroxytoluene (BHT) . The mechanisms underlying this activity involve the modulation of oxidative stress pathways within cells.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several oxadiazole derivatives, including those with methylthio substitutions. These were tested for their antibacterial activity against E. faecalis, showing promising results with MIC values indicating effective inhibition at low concentrations .
  • Cancer Cell Line Studies : In vitro tests on MCF-7 and HCT116 cell lines revealed that compounds with similar structural motifs to 3-methoxy-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibited significant antiproliferative effects, suggesting that the benzamide and oxadiazole functionalities play a crucial role in their mechanism of action .

Data Tables

Biological ActivityCell Line/OrganismIC50_{50}/MIC (μM)Reference
AntibacterialE. faecalis8
AntiproliferativeMCF-71.2
AntiproliferativeHCT1163.7
Antioxidant-Comparable to BHT

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